beta-L-galactose 1-phosphate

Plant ascorbate biosynthesis L-galactose-1-phosphate phosphatase Substrate specificity

Beta-L-galactose 1-phosphate (CHEBI:53072) is an L-galactose 1-phosphate compound bearing β-configuration at the anomeric centre, with molecular formula C₆H₁₃O₉P, monoisotopic mass 260.02972 Da, and average mass 260.135 Da. It functions as the obligate intermediate in the Smirnoff–Wheeler L-galactose pathway of ascorbate (vitamin C) biosynthesis in plants, where it is generated by GDP-L-galactose phosphorylase (VTC2/VTC5; EC 2.7.7.69) and hydrolysed by L-galactose-1-phosphate phosphatase (VTC4; EC 3.1.3.93) to yield L-galactose and orthophosphate.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
Cat. No. B12843614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-galactose 1-phosphate
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
InChIInChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6+/m0/s1
InChIKeyHXXFSFRBOHSIMQ-SXUWKVJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Galactose 1-Phosphate: Procurement-Grade Overview of a Plant Ascorbate Pathway Intermediate


Beta-L-galactose 1-phosphate (CHEBI:53072) is an L-galactose 1-phosphate compound bearing β-configuration at the anomeric centre, with molecular formula C₆H₁₃O₉P, monoisotopic mass 260.02972 Da, and average mass 260.135 Da [1]. It functions as the obligate intermediate in the Smirnoff–Wheeler L-galactose pathway of ascorbate (vitamin C) biosynthesis in plants, where it is generated by GDP-L-galactose phosphorylase (VTC2/VTC5; EC 2.7.7.69) and hydrolysed by L-galactose-1-phosphate phosphatase (VTC4; EC 3.1.3.93) to yield L-galactose and orthophosphate [2]. Unlike the ubiquitous α-D-galactose 1-phosphate of the Leloir pathway, this β-L-configured isomer is plant-specific and pathway-committed, making stereochemical authenticity the primary procurement requirement for functional studies.

Why Beta-L-Galactose 1-Phosphate Cannot Be Replaced by Generic Sugar 1-Phosphates in Ascorbate Research


The compound's stereochemical identity — L-sugar backbone with β-phosphate anomer — is not a minor variation but a strict enzymatic requirement. Substitution with α-D-galactose 1-phosphate (the common Leloir-pathway intermediate), myo-inositol 1-phosphate, or D-galactose 1-phosphate results in catastrophic loss of catalytic efficiency in the two committed enzymes of the Smirnoff–Wheeler pathway [1]. VTC4 phosphatase exhibits >20-fold discrimination against D-galactose 1-phosphate and ~14-fold higher Vmax for its native β-L substrate over the competing myo-inositol 1-phosphate [2]. Likewise, GDP-L-galactose phosphorylase (VTC2) is annotated as having 'very low activity' with D-galactose 1-phosphate and accepts exclusively β-L-configured product in the forward reaction [3]. Procurement of the incorrect anomer or enantiomer therefore yields an inert or near-inert compound in the ascorbate biosynthetic context.

Quantitative Differentiation Guide: Beta-L-Galactose 1-Phosphate vs Closest Analogs — Assay-Validated Evidence


Head-to-Head Substrate Discrimination: L-Gal-1-P Phosphatase Activity on β-L-Galactose 1-Phosphate vs D-Galactose 1-Phosphate

In a direct head-to-head comparison using partially purified enzyme from kiwifruit (Actinidia deliciosa) and Arabidopsis thaliana, D-galactose 1-phosphate was hydrolysed at only 4.6% and 4.1% the rate of L-galactose 1-phosphate, respectively, demonstrating stringent stereochemical discrimination [1]. The native L-substrate (β-L-galactose 1-phosphate) is the physiological form acted upon by VTC4 in the ascorbate pathway [2].

Plant ascorbate biosynthesis L-galactose-1-phosphate phosphatase Substrate specificity

Vmax Discrimination: Recombinant VTC4 Displays 14-Fold Preference for L-Gal-1-P Over Myo-Inositol-1-P

The E. coli-expressed kiwifruit VTC4 enzyme exhibited a 14-fold higher maximum velocity (Vmax) for L-galactose 1-phosphate compared with myo-inositol 1-phosphate [1]. Under saturating substrate conditions, myo-inositol-1-P was hydrolysed at only 7.1% of the rate of L-gal-1-P [1]. This discrimination is critical because VTC4 is bifunctional and can hydrolyse both substrates in vitro; however, the β-L-galactose 1-phosphate substrate is kinetically dominant [2].

VTC4 bifunctional phosphatase Myo-inositol phosphate Catalytic efficiency

Michaelis Constant (Km): Arabidopsis VTC4 Affinity for β-L-Galactose 1-Phosphate

The Michaelis constant (Km) of Arabidopsis thaliana VTC4 for β-L-galactose 1-phosphate is 44 μM, measured at pH 7.0 and 30°C with 2 mM Mg²⁺ [1]. This value, curated in MetaCyc from the primary Laing et al. (2004) study, places β-L-galactose 1-phosphate among high-affinity phosphatase substrates. For context, the native kiwifruit enzyme exhibited a Km range of 20–40 μM and the recombinant kiwifruit enzyme a Km of 150 μM under identical buffer conditions, indicating source-dependent variation but consistently micromolar affinity [2]. While direct Km comparator data for D-galactose 1-phosphate or myo-inositol 1-phosphate are not reported in the same study, the low relative hydrolysis rates of these alternative substrates (4.6% and 7.1%, respectively) are consistent with substantially higher Km values and/or lower kcat values [2].

Enzyme kinetics Arabidopsis thaliana VTC4 Km determination

Pathway-Committed Anomer: GDP-L-Galactose Phosphorylase (VTC2) Specifically Generates β-L-Galactose 1-Phosphate

GDP-L-galactose phosphorylase (VTC2, EC 2.7.7.69), the enzyme immediately upstream in the ascorbate pathway, catalyses the conversion of GDP-β-L-galactose and α-D-mannose 1-phosphate to GDP-α-D-mannose and β-L-galactose 1-phosphate [1]. The enzyme is annotated as preferring GDP-β-L-galactose as substrate and exhibits no activity with UDP-α-D-glucose, UDP-α-D-galactose, or ADP-α-D-glucose [2]. This anomeric and enantiomeric fidelity means that β-L-galactose 1-phosphate is the exclusive product entering the VTC4 phosphatase step, and no alternative sugar 1-phosphate can be fed into the pathway at this committed junction.

GDP-L-galactose phosphorylase Smirnoff-Wheeler pathway Anomeric specificity

Validated Application Scenarios for Beta-L-Galactose 1-Phosphate in Plant Biochemistry and Ascorbate Research


In Vitro Reconstitution of the Smirnoff–Wheeler L-Ascorbate Biosynthetic Pathway

Authentic β-L-galactose 1-phosphate is the essential substrate for the VTC4 phosphatase step when reconstructing the complete plant ascorbate pathway in vitro. The compound's strict stereochemical requirement, demonstrated by >20-fold activity loss with D-galactose 1-phosphate [1], means that only the β-L-configured isomer yields meaningful catalytic turnover. This application is central to plant metabolic engineering efforts aimed at increasing vitamin C content in crops.

Enzyme Kinetic Characterization and Inhibitor Screening of L-Galactose-1-Phosphate Phosphatase (VTC4)

With a defined Km of 44 μM for Arabidopsis VTC4 [2] and a 14-fold Vmax advantage over myo-inositol 1-phosphate [1], β-L-galactose 1-phosphate is the irreplaceable substrate for accurate kinetic parameter determination. Inhibitor screening campaigns targeting VTC4 for ascorbate pathway modulation must employ the authentic β-L substrate to avoid false-negative results arising from poor turnover of surrogate substrates.

Metabolite Reference Standard for Targeted LC-MS/MS Profiling of the VTC2 Cycle Intermediates

As the product of the VTC2/VTC5 guanylyltransferase reaction and the substrate of VTC4 phosphatase [3], β-L-galactose 1-phosphate is a required authentic standard for quantitative metabolomics of the VTC2 cycle in plant tissues. Its chromatographic and mass spectrometric properties are distinct from those of α-D-galactose 1-phosphate and other hexose 1-phosphates, necessitating a pure β-L standard for unambiguous peak assignment and calibration.

Functional Validation of VTC4 and VTC2 Gene Products in Heterologous Expression Systems

When expressing plant VTC4 or VTC2 in E. coli, yeast, or insect cells for functional complementation or structural studies, β-L-galactose 1-phosphate is the only substrate that recapitulates the native enzymatic activity. The 14-fold Vmax discrimination against myo-inositol 1-phosphate [1] and the absolute requirement for β-L configuration [3] mean that surrogate substrates cannot substitute for activity validation or crystallographic ligand-soaking experiments.

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